molecular formula C15H16N6O2S B2473225 3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034558-33-1

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2473225
CAS No.: 2034558-33-1
M. Wt: 344.39
InChI Key: UEHQCRFPZLRAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound demonstrates high selectivity for the PI3Kδ isoform over other PI3K class I isoforms (α, β, and γ), which is critical for dissecting the specific signaling pathways in immune cell function Source . The PI3Kδ pathway is predominantly expressed in leukocytes and plays a non-redundant role in B-cell activation, proliferation, and survival Source . Consequently, this inhibitor is a valuable pharmacological tool for researching autoimmune diseases, allergic disorders, and hematological malignancies where dysregulated B-cell signaling is a key pathological driver. Its mechanism involves competitively binding to the ATP-binding pocket of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade disrupts downstream signaling through Akt and mTOR, leading to the inhibition of proliferation and promotion of apoptosis in susceptible cells Source . Researchers utilize this compound extensively in vitro and in vivo to investigate the pathophysiology of immune-mediated conditions and to evaluate the therapeutic potential of targeting PI3Kδ in preclinical models.

Properties

IUPAC Name

3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c22-13(10-20-6-1-5-16-20)19-7-2-11(3-8-19)21-15(23)14-12(17-18-21)4-9-24-14/h1,4-6,9,11H,2-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHQCRFPZLRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H18N6O2SC_{15}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 344.4 g/mol. The structure incorporates a pyrazole moiety linked to a piperidine and a thieno[3,2-d][1,2,3]triazinone core, which may contribute to its diverse biological properties.

Anticancer Activity

Research indicates that derivatives of pyrazole and thieno[3,2-d][1,2,3]triazinone exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit aurora kinase activity, which is crucial in cancer cell proliferation and survival. The inhibition of this kinase leads to reduced tumor growth in various cancer models .

Antimicrobial Properties

Pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. A study highlighted that compounds containing the thieno[3,2-d][1,2,3]triazinone structure exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Antioxidant Effects

The antioxidant capacity of related thieno[2,3-c]pyrazole compounds has been assessed through various assays. These compounds were shown to protect erythrocytes from oxidative damage induced by toxic substances such as 4-nonylphenol in fish models. The protective effects were attributed to the ability of these compounds to scavenge free radicals and reduce lipid peroxidation .

The biological activities of this compound may be explained by several mechanisms:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of specific kinases involved in cell signaling pathways related to cancer and inflammation.
  • Antioxidant Activity : The presence of functional groups capable of donating electrons contributes to the compound's ability to neutralize free radicals.
  • Membrane Disruption : Antimicrobial activity may result from the compound's interaction with bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Study : In vitro assays demonstrated that a related thienopyrazole compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation : A series of thienopyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
  • Antioxidant Assessment : Erythrocyte models exposed to oxidative stress showed reduced malformation rates when treated with thienopyrazole derivatives compared to untreated controls.

Data Summary

Activity TypeCompound TestedEffect ObservedReference
AnticancerThienopyrazole derivativeGrowth inhibition in cancer cells
AntimicrobialPyrazole derivativeSignificant antibacterial activity
AntioxidantThienopyrazole derivativeReduced oxidative damage

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
3-(1-(2-(1H-Pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one Thieno-triazinone Piperidin-4-yl + 2-(pyrazolyl)acetyl ~399.4 Kinase inhibition, oncology
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate Pyrrolo-pyrimidine Piperidin-4-yl + trifluoromethyl isonicotinoyl + azetidine ~790.8 Anticancer, kinase inhibitors
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Thieno-thiazinone Sulfone group ~228.3 Anti-inflammatory agents
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Piperidine Fluorophenyl + phenylethyl-propanamide ~383.5 Analgesics, opioid receptors

Key Observations :

Core Heterocycles: The thieno-triazinone core distinguishes the target compound from analogues like pyrrolo-pyrimidines (e.g., ) or thieno-thiazinones (e.g., ), which may alter electronic properties and binding modes.

Molecular Weight : The target compound (~399.4 g/mol) occupies a mid-range molecular weight, balancing bioavailability and target engagement, unlike higher-weight analogues (e.g., ~790.8 g/mol in ), which may face solubility challenges.

Q & A

Basic Question: What are the key synthetic strategies for constructing the thieno[3,2-d][1,2,3]triazin-4(3H)-one core in this compound?

Answer:
The thieno-triazinone core is typically synthesized via cyclization reactions involving thiophene derivatives and triazine precursors. A common approach involves:

  • Step 1: Functionalization of a thiophene ring with a nitrile or amine group to enable cyclocondensation.
  • Step 2: Reaction with a triazine-forming agent (e.g., cyanamide or urea derivatives) under acidic or basic conditions to form the triazinone ring .
  • Step 3: Optimization of reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .
    Validation via NMR (e.g., 1H^1H, 13C^{13}C) and HPLC (>95% purity) is critical to confirm structural integrity .

Basic Question: How can researchers address low yields during the coupling of the piperidin-4-yl and pyrazole-acetyl moieties?

Answer:
Low yields in this step often arise from steric hindrance or competing side reactions. Methodological improvements include:

  • Activation of the acetyl group: Use coupling agents like HATU or DCC to facilitate amide bond formation .
  • Solvent optimization: Polar aprotic solvents (e.g., DCM or acetonitrile) improve reagent solubility and reaction kinetics .
  • Temperature control: Maintaining 0–25°C minimizes decomposition of reactive intermediates .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .

Advanced Question: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Answer:
Contradictions often stem from dynamic molecular behavior (e.g., tautomerism) or impurities. Researchers should:

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity .
  • Compare with computational predictions: Tools like ACD/Labs or Gaussian can simulate NMR spectra for validation .
  • Reassess purification protocols: Use preparative HPLC to isolate trace impurities that may skew MS data .
    Documentation of solvent effects (e.g., DMSO vs. CDCl3_3) on NMR peak shifts is also critical .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:
For target interaction studies:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors. Focus on the pyrazole and triazinone moieties as potential pharmacophores .
  • Molecular dynamics (MD) simulations: GROMACS or AMBER can assess binding stability over time, accounting for solvent and temperature effects .
  • QSAR modeling: Correlate structural features (e.g., logP, H-bond acceptors) with bioactivity data from analogues to prioritize synthetic targets .
    Experimental validation via surface plasmon resonance (SPR) or enzyme inhibition assays is essential to confirm computational predictions .

Basic Question: What analytical techniques are recommended for assessing purity and stability?

Answer:

  • HPLC-MS: Quantify purity (>98%) and detect degradation products under stress conditions (e.g., heat, light) .
  • Thermogravimetric analysis (TGA): Evaluate thermal stability and decomposition thresholds .
  • X-ray crystallography: Resolve crystalline structure and confirm stereochemistry (if applicable) .
    For stability studies, store samples in inert atmospheres (argon) at –20°C to prevent hydrolysis of the acetyl-piperidine bond .

Advanced Question: How can researchers design SAR studies for derivatives of this compound?

Answer:
Structure-activity relationship (SAR) studies should focus on:

  • Core modifications: Substitute the thieno-triazinone with quinazolinone or pyridopyrimidine cores to assess scaffold flexibility .
  • Side-chain variations: Introduce alkyl, aryl, or heteroaryl groups on the piperidine or pyrazole rings to modulate lipophilicity and target affinity .
  • Bioisosteric replacements: Replace the acetyl linker with sulfonamide or urea groups to optimize pharmacokinetics .
    High-throughput screening (HTS) in relevant disease models (e.g., cancer cell lines) paired with ADMET profiling (e.g., CYP450 inhibition) will prioritize lead compounds .

Basic Question: What are the safety considerations for handling intermediates with reactive functional groups?

Answer:

  • Pyrazole-acetyl intermediates: Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .
  • Thiophene derivatives: Avoid exposure to light to prevent photodegradation; store in amber vials .
  • Triazine precursors: Monitor for exothermic reactions during scale-up; employ cooling baths and slow reagent addition .
    Material Safety Data Sheets (MSDS) for all reagents must be reviewed prior to synthesis .

Advanced Question: How can researchers resolve discrepancies in biological activity data across different assay platforms?

Answer:
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Mitigation strategies include:

  • Standardize assay protocols: Use validated cell lines (e.g., ATCC) and control compounds in parallel .
  • Dose-response curves: Generate IC50_{50}/EC50_{50} values across multiple concentrations to account for potency shifts .
  • Orthogonal assays: Confirm activity via fluorescence-based and label-free (e.g., impedance) methods .
    Statistical analysis (e.g., ANOVA) should identify outliers and ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.